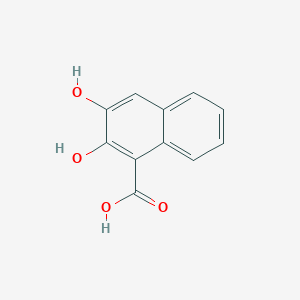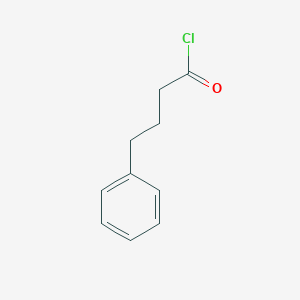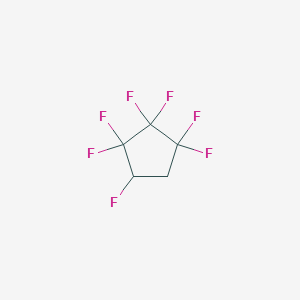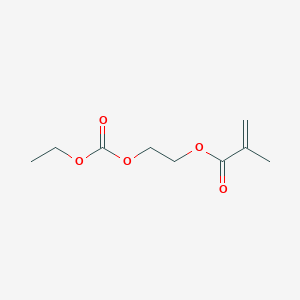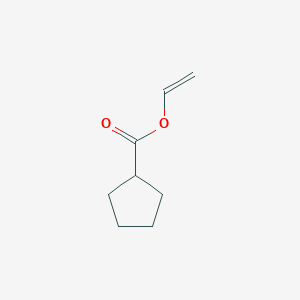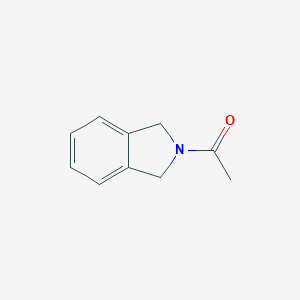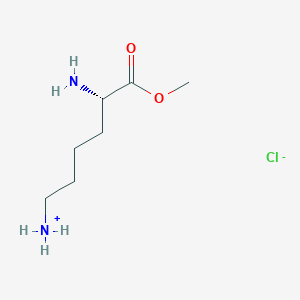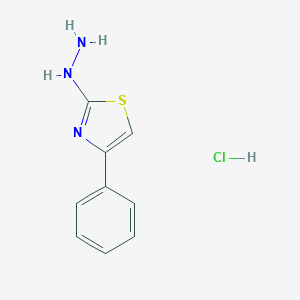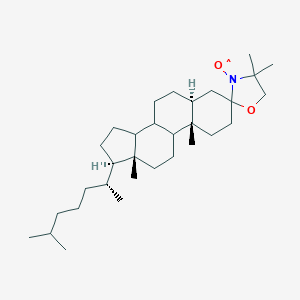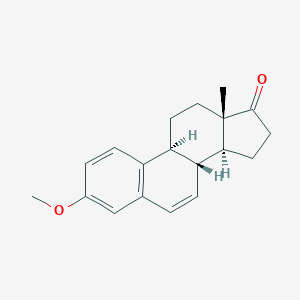
3-Methoxyestra-1,3,5(10),6-tetraen-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyestra-1,3,5(10),6-tetraen-17-one, also known as methoxyestradiol (2-ME), is a naturally occurring metabolite of estradiol. It is a potent anti-angiogenic and anti-tumor agent, with potential applications in cancer therapy.
Mechanism Of Action
The mechanism of action of 3-Methoxyestra-1,3,5(10),6-tetraen-17-one involves the inhibition of the HIF-1α pathway. HIF-1α is a protein that is overexpressed in many types of cancer, and it plays a key role in tumor growth and angiogenesis. 3-Methoxyestra-1,3,5(10),6-tetraen-17-one inhibits the HIF-1α pathway by preventing the activation of the protein, which in turn inhibits the growth of cancer cells and prevents the formation of new blood vessels.
Biochemical And Physiological Effects
3-Methoxyestra-1,3,5(10),6-tetraen-17-one has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit the expression of various genes that are involved in tumor growth and angiogenesis. It also has anti-inflammatory properties and can modulate the immune system.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Methoxyestra-1,3,5(10),6-tetraen-17-one in lab experiments is its potent anti-tumor activity. It can be used to study the mechanisms of tumor growth and angiogenesis, as well as the effects of chemotherapy and radiation therapy. However, one limitation is that it is a relatively unstable compound and can degrade over time, which can affect the accuracy of lab experiments.
Future Directions
There are several future directions for research on 3-Methoxyestra-1,3,5(10),6-tetraen-17-one. One direction is to investigate its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is to study its effects on different types of cancer cells, as well as its potential use in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, more research is needed to understand the mechanisms of action of 3-Methoxyestra-1,3,5(10),6-tetraen-17-one and how it interacts with other proteins and pathways in the body.
Synthesis Methods
3-Methoxyestra-1,3,5(10),6-tetraen-17-one is synthesized from estradiol, which is a natural estrogen hormone. The synthesis involves the oxidation of the C-2 and C-3 positions of estradiol, followed by the methylation of the C-3 position. The resulting compound is 3-Methoxyestra-1,3,5(10),6-tetraen-17-one, which is a potent anti-tumor agent.
Scientific Research Applications
3-Methoxyestra-1,3,5(10),6-tetraen-17-one has potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and ovarian cancer cells. It also has anti-angiogenic properties, which means it can prevent the formation of new blood vessels that tumors need to grow. 3-Methoxyestra-1,3,5(10),6-tetraen-17-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
properties
CAS RN |
17253-36-0 |
|---|---|
Product Name |
3-Methoxyestra-1,3,5(10),6-tetraen-17-one |
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H22O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h3-6,11,15-17H,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1 |
InChI Key |
SIXKLAYWNMHDIQ-VXNCWWDNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)OC |
Other CAS RN |
17253-36-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
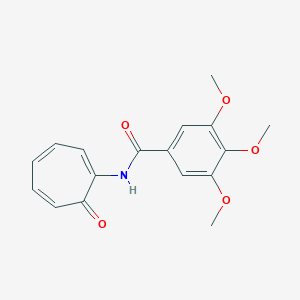
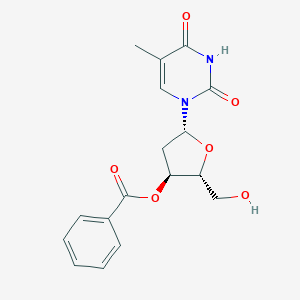
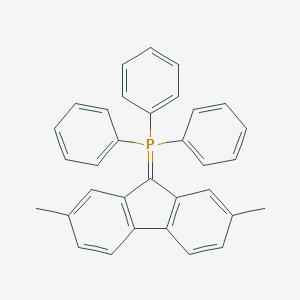
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
